molecular formula C11H12FNO4 B2789904 3-Acetamido-2-(4-fluorophenoxy)propanoic acid CAS No. 1573595-33-1

3-Acetamido-2-(4-fluorophenoxy)propanoic acid

Cat. No.: B2789904
CAS No.: 1573595-33-1
M. Wt: 241.218
InChI Key: QDJGSHRAQNFGCE-UHFFFAOYSA-N
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Description

3-Acetamido-2-(4-fluorophenoxy)propanoic acid is a chemical compound with the molecular formula C11H12FNO4 It is characterized by the presence of an acetamido group, a fluorophenoxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-(4-fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with an appropriate acetamido-propanoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-(4-fluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Acetamido-2-(4-fluorophenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-2-(4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(4-Fluorophenoxy)acetamido)propanoic acid: Similar in structure but with different functional groups.

    2-Amino-3-(4-fluorophenoxy)propanoic acid: Contains an amino group instead of an acetamido group.

Uniqueness

3-Acetamido-2-(4-fluorophenoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-acetamido-2-(4-fluorophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-7(14)13-6-10(11(15)16)17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJGSHRAQNFGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C(=O)O)OC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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